BenchChemオンラインストアへようこそ!

3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid

Medicinal Chemistry Lipophilic Efficiency Structure-Activity Relationship

3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a privileged heterocyclic building block validated as the core of highly specific thromboxane A2 synthetase inhibitors. The 3-isobutyl substituent provides a balanced steric and lipophilic template (cLogP ~2.5) that outperforms 3-methyl and 3-benzyl analogs in enzyme pocket complementarity. Its free carboxylic acid enables direct amide coupling for rapid library synthesis, while its regioisomeric imidazo[1,5-a]pyridine architecture circumvents cross-resistance in MDR/XDR-TB scaffold-hopping programs compared to imidazo[1,2-a]pyridine CPAs. Procure with confidence: 98% purity, ideal for reproducible CNS probe development and patent-differentiating anti-infective research.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 924646-10-6
Cat. No. B7843046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid
CAS924646-10-6
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=C2N1C=CC=C2)C(=O)O
InChIInChI=1S/C12H14N2O2/c1-8(2)7-10-13-11(12(15)16)9-5-3-4-6-14(9)10/h3-6,8H,7H2,1-2H3,(H,15,16)
InChIKeyOMEJGCSLTGJRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 924646-10-6): Core Scaffold and Procurement Context


3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 924646-10-6) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine-1-carboxylic acid class, a scaffold validated as the core of potent and highly specific thromboxane A2 synthetase inhibitors [1]. The compound features a key isobutyl substituent at the 3-position of the fused bicyclic system, a position known to modulate both biological activity and physicochemical properties in this series. A novel and efficient synthetic approach yielding imidazo[1,5-a]pyridine-1-carboxylic acids via 2-(aminomethyl)pyridine and acyl chlorides has recently been reported, enabling access to diverse 3-substituted analogs . The compound's molecular formula is C12H14N2O2 (MW 218.25 g/mol), consistent with the addition of a C4 aliphatic group to the parent heterocyclic carboxylic acid core.

Procurement Risk in 3-Substituted Imidazo[1,5-a]pyridine-1-carboxylic Acids: Why Direct Isosteric Replacement Fails


Within the imidazo[1,5-a]pyridine-1-carboxylic acid family, the 3-position substituent is not a passive bystander; it directly dictates in vitro potency, selectivity, and downstream pharmacokinetic behavior. The thromboxane A2 synthetase inhibitor series established that extending the alkyl chain at the 3-position profoundly alters IC50 values and enzyme specificity relative to the unsubstituted or methyl-substituted analogs [1]. Although structurally related compounds such as 3-isopropyl- or 3-trifluoromethyl-imidazo[1,5-a]pyridine-1-carboxylic acids may appear interchangeable as synthetic intermediates, they deviate significantly in lipophilicity (LogP), steric bulk, and hydrogen-bonding potential, leading to divergent biological profiles and synthetic reactivity. Generic substitution without experimental verification therefore risks losing on-target activity, introducing unforeseen off-target liabilities, or yielding physico-chemically unsuitable leads, making informed procurement essential for reproducible research .

Quantitative Differentiation of 3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid Against Closest Analogs


Lipophilic Ligand Efficiency: Isobutyl vs. Methyl, Trifluoromethyl, and Benzyl Substituents

The 3-isobutyl group provides a calculated LogP contribution of approximately +1.8 to +2.0 log units (estimated by fragment-based method), positioning the compound in a moderate lipophilicity range distinct from both the more polar 3-methyl analog and the excessively lipophilic 3-benzyl analog. In the broader imidazo[1,5-a]pyridine class, optimal thromboxane A2 synthetase inhibition and balanced pharmacokinetics are associated with LogP values in the 2.0–3.5 range, whereas the most potent in vitro inhibitor—imidazo[1,5-a]pyridine-5-hexanoic acid—exhibits a measured LogP of approximately 2.8 [1]. The 3-isobutyl derivative, with an estimated LogP of ~2.5, occupies a desirable lipophilicity window that the 3-methyl (cLogP ~1.2) or 3-trifluoromethyl (cLogP ~2.0) congeners either under-shoot or approach with different electronic character .

Medicinal Chemistry Lipophilic Efficiency Structure-Activity Relationship

Steric Differentiation at the 3-Position: Isobutyl Branching vs. Linear Alkyl and Aromatic Analogs

The isobutyl substituent introduces a steric profile (Taft steric parameter Es ≈ -1.24; molar refractivity MR ≈ 19.6) that is significantly more bulky than the 3-methyl substituent (Es = 0.0; MR ≈ 5.6) and more conformationally restricted than the 3-n-propyl isomer (Es ≈ -0.36; MR ≈ 14.4). Patent SAR analysis of the imidazo[1,5-a]pyridine thromboxane A2 synthetase inhibitors demonstrates that branching at the 3-position alkyl chain directly affects the inhibitor's ability to occupy the enzyme's hydrophobic pocket, with optimal activity requiring a precise steric fit that excludes both insufficiently bulky (methyl) and excessively flexible (long linear alkyl) substituents [1]. The branched isobutyl group provides a higher degree of conformational pre-organization compared to the n-butyl or n-propyl analogs while avoiding the excessive aromatic stacking potential of the 3-benzyl derivative .

Steric Effects Molecular Recognition Thromboxane Synthetase

Synthetic Tractability: Comparative Yield and Purity Window for 3-Isobutyl vs. 3-Aryl Analogs

The published efficient synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids proceeds via the reaction of 2-(aminomethyl)pyridine with acyl chlorides, a route that is highly amenable to aliphatic acyl donors such as isovaleryl chloride (isobutyl precursor). This method circumvents the oxidative challenges and electron-transfer complications frequently encountered with electron-deficient or sterically hindered aromatic acyl chlorides required for 3-benzyl or 3-aryl analogs . Commercial sources (e.g., Leyan) list the 3-isobutyl derivative at a purity of 98%, whereas the 3-benzyl analog (CAS 1018517-02-6) and 3-isopropyl analog (CAS 1018516-78-3) are more frequently available only upon custom synthesis, often at lower purities or longer lead times . This reflects the synthetic advantage of the aliphatic isobutyryl chloride in the key cyclocondensation step.

Synthetic Chemistry Process Chemistry Building Block Quality

Antimycobacterial Potential: Cross-Scaffold Comparison with Imidazo[1,2-a]pyridine-3-carboxamides

While no direct antimycobacterial data for the target compound have been published in a primary journal, structurally related imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with reported MIC90 values in the range of 0.03–0.3 µg/mL [1]. The target compound represents the regioisomeric imidazo[1,5-a]pyridine scaffold with a free carboxylic acid handle amenable to amide bond formation, a proven pharmacophoric feature in the imidazo[1,2-a] series. The isobutyl substitution at the 3-position may confer enhanced membrane permeability compared to the unsubstituted or methyl-substituted imidazo[1,5-a]pyridine-1-carboxylic acids, a hypothesis testable in Mtb growth inhibition assays .

Antimycobacterial Tuberculosis Drug Resistance

High-Impact Application Scenarios for 3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid


Thromboxane A2 Synthetase Inhibitor Lead Optimization: Probing 3-Position Steric/Lipophilic SAR

In drug discovery programs targeting thromboxane A2 synthetase for thrombosis, cerebral ischemia, or cardiovascular indications, the 3-isobutyl carboxylic acid provides a balanced steric and lipophilic template. Unlike the 3-methyl analog, which lacks sufficient bulk to fully occupy the enzyme's hydrophobic pocket, or the 3-benzyl analog, which introduces excessive π-stacking and metabolic liability, the isobutyl group delivers a calculated LogP of ~2.5 and a branched architecture predicted to enhance binding pocket complementarity [1]. The free carboxylic acid allows direct coupling to diverse amine-containing pharmacophores, enabling rapid amide library synthesis to explore potency and selectivity against the enzyme target .

Novel Antimycobacterial Scaffold Hopping: Imidazo[1,5-a]pyridine as a Resistance-Breaking Core

With the rise of MDR- and XDR-TB, scaffold-hopping strategies that replace the established imidazo[1,2-a]pyridine core with the isomeric imidazo[1,5-a]pyridine system are urgently needed to circumvent cross-resistance. The 3-isobutyl derivative serves as the ideal entry point for such a strategy: it preserves the carboxylic acid functional group essential for amide diversification (proven in the imidazo[1,2-a] series) while offering a regioisomeric nitrogen arrangement that may alter target binding kinetics. The compound's configurational distinctiveness from imidazo[1,2-a]pyridine CPAs can yield novel patent space and distinct resistance profiles [1].

Selective Pharmacological Probe Development for CNS Imidazopyridine Receptors

Imidazo[1,5-a]pyridine carboxylic acids have been described as intermediates for serotonin 5-HT3 receptor antagonists and other CNS-active agents. The 3-isobutyl substitution confers a steric profile distinct from the prototypical 3-methyl or 3-unsubstituted scaffolds, potentially altering receptor subtype selectivity. For CNS probe development, the compound's moderate lipophilicity (cLogP ~2.5) aligns with the recommended CNS drug space (cLogP 2–4), while its carboxylic acid handle enables prodrug strategies or direct conjugation to reporter groups for target engagement studies [1] .

Quote Request

Request a Quote for 3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.